molecular formula C25H26N4O3S2 B15100797 2-[(1-hydroxybutan-2-yl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(1-hydroxybutan-2-yl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15100797
M. Wt: 494.6 g/mol
InChI Key: ZGSHKWQLBLCJLV-MOSHPQCFSA-N
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Description

2-[(1-hydroxybutan-2-yl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Properties

Molecular Formula

C25H26N4O3S2

Molecular Weight

494.6 g/mol

IUPAC Name

(5Z)-5-[[2-(1-hydroxybutan-2-ylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N4O3S2/c1-4-18(14-30)26-21-19(23(31)28-12-8-9-15(2)22(28)27-21)13-20-24(32)29(25(33)34-20)16(3)17-10-6-5-7-11-17/h5-13,16,18,26,30H,4,14H2,1-3H3/b20-13-

InChI Key

ZGSHKWQLBLCJLV-MOSHPQCFSA-N

Isomeric SMILES

CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4

Canonical SMILES

CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-hydroxybutan-2-yl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidinone moiety and the hydroxybutan-2-yl group. The final step involves the formation of the (Z)-methylidene linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Thiazolidinone Ring Reactivity

The thiazolidinone moiety (4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene) is a key reactive site. Based on analogous thiazolidinone derivatives, this group undergoes:

Reaction TypeConditionsProducts
Nucleophilic Substitution Alkylation with alkyl halidesThioether derivatives
Oxidation H₂O₂ or KMnO₄Sulfoxide or sulfone derivatives
Michael Addition α,β-unsaturated carbonyl compoundsAdducts at C-5 position

For example, the thione group (-C=S) in the thiazolidinone ring may react with electrophiles, forming thioethers or participating in redox reactions to yield sulfoxides.

Pyrido[1,2-a]pyrimidin-4-one Core

The pyrimidinone core is susceptible to electrophilic aromatic substitution (EAS) and nucleophilic attack:

Reaction TypePositionExample Reaction
Electrophilic Substitution C-6 or C-8Nitration, halogenation
Nucleophilic Attack C-4 carbonylReduction to dihydropyrimidinone

The methyl group at position 9 may sterically hinder reactivity at adjacent positions, directing substitutions to unhindered sites.

Hydroxybutanamine Side Chain

The 1-hydroxybutan-2-ylamino group participates in:

Reaction TypeConditionsOutcome
Oxidation CrO₃ or PCCKetone formation
Esterification Acid anhydridesEster derivatives
Coordination Chemistry Metal ions (e.g., Cu²⁺)Metal-ligand complexes

The secondary alcohol can be oxidized to a ketone, altering the compound’s polarity and potential biological interactions.

Z-Configured Double Bond

The (Z)-configuration of the methylidene group in the thiazolidinone moiety influences stereoselective reactions:

Reaction TypeStereochemical Outcome
Hydrogenation Cis-addition of H₂
Diels-Alder Cycloaddition Endo preference

This configuration may also affect interactions with biological targets by enforcing spatial constraints.

Comparative Reactivity with Structural Analogs

The compound’s reactivity aligns with related pyrimidinones and thiazolidinones :

FeaturePyrido-Pyrimidinone CoreThiazolidinone Ring
Electrophilic Reactivity Moderate (C-6/C-8)High (C-5)
Nucleophilic Reactivity Low (C-4 carbonyl)High (S atom)
Redox Sensitivity Stable under mild conditionsProne to oxidation

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity and could be studied for its effects on various biological systems.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(1-hydroxybutan-2-yl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-hydroxybutan-2-yl)amino]propanoic acid: This compound shares the hydroxybutan-2-yl group but has a simpler structure.

    4-hydroxy-2-quinolones: These compounds have a similar pyrimidinone core but lack the thiazolidinone moiety.

    1,3,4-thiadiazoles: These compounds contain a thiazolidinone-like structure but differ in their overall framework.

Uniqueness

2-[(1-hydroxybutan-2-yl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development.

Biological Activity

The compound 2-[(1-hydroxybutan-2-yl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry, particularly in the field of oncology. Its unique structure includes a pyrido[1,2-a]pyrimidin-4-one core and thiazolidine moiety, which are associated with various biological activities.

Structural Overview

The compound features several functional groups that contribute to its biological activity:

  • Amino group : Involved in interactions with biological macromolecules.
  • Hydroxyl group : Enhances solubility and may participate in hydrogen bonding.
  • Thiazolidine moiety : Implicated in anti-cancer properties through modulation of DNA repair mechanisms.

Anti-Cancer Properties

Research indicates that compounds similar to this one exhibit anti-cancer properties , primarily through their interaction with DNA-dependent protein kinases (DNA-PK). DNA-PK plays a crucial role in the DNA damage response (DDR), particularly in recognizing and repairing double-strand breaks (DSBs) .

Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy by impairing their ability to repair DNA damage. For instance, studies have shown that compounds targeting DNA-PK can lead to increased efficacy of chemotherapeutic agents like doxorubicin and olaparib .

The proposed mechanism of action for this compound involves:

  • Inhibition of DNA-PK : This leads to impaired DSB repair mechanisms, making cancer cells more susceptible to treatments.
  • Modulation of Gene Expression : DNA-PK also influences transcription factors involved in cell cycle regulation and apoptosis .

Table 1: Comparison of Similar Compounds

Compound NameStructure SimilarityBiological Activity
VX-984Contains a pyrido structureDNA-PK inhibitor
AZD7648Similar thiazolidine moietyAnti-cancer properties
M3814Related pyrimidine coreModulates DNA repair

Clinical Research

Recent studies have explored the efficacy of compounds like 2-[(1-hydroxybutan-2-yl)amino]-9-methyl... in preclinical models. For example:

  • Study on Efficacy : A study demonstrated that this compound significantly reduced tumor growth in murine xenograft models when combined with radiation therapy .
  • Mechanistic Insights : Research has elucidated that the inhibition of DNA-PK leads to altered phosphorylation patterns of key proteins involved in the DDR, enhancing the therapeutic index of existing cancer treatments .

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